2,3-Dihydro-6-(4-methoxybenzylidene)-imidazo(2,1-b)thiazol-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-6-(4-methoxybenzylidene)-imidazo(2,1-b)thiazol-5(6H)-one is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methoxyphenyl group adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-6-(4-methoxybenzylidene)-imidazo(2,1-b)thiazol-5(6H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiazole with an aldehyde or ketone in the presence of a catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-6-(4-methoxybenzylidene)-imidazo(2,1-b)thiazol-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated derivatives
Scientific Research Applications
2,3-Dihydro-6-(4-methoxybenzylidene)-imidazo(2,1-b)thiazol-5(6H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs, particularly for targeting specific enzymes or receptors.
Biology: Investigation of its biological activity, including antimicrobial, antifungal, and anticancer properties.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-6-(4-methoxybenzylidene)-imidazo(2,1-b)thiazol-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazo(2,1-b)thiazole derivatives: Compounds with similar core structures but different substituents.
Benzimidazole derivatives: Compounds with a benzimidazole core, which may have similar biological activities.
Thiazole derivatives: Compounds with a thiazole ring, which can exhibit similar chemical reactivity.
Uniqueness
2,3-Dihydro-6-(4-methoxybenzylidene)-imidazo(2,1-b)thiazol-5(6H)-one is unique due to the presence of both imidazole and thiazole rings, as well as the methoxyphenyl group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
129228-60-0 |
---|---|
Molecular Formula |
C13H12N2O2S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
(6E)-6-[(4-methoxyphenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one |
InChI |
InChI=1S/C13H12N2O2S/c1-17-10-4-2-9(3-5-10)8-11-12(16)15-6-7-18-13(15)14-11/h2-5,8H,6-7H2,1H3/b11-8+ |
InChI Key |
XPQNOBPUGLXDHX-DHZHZOJOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N3CCSC3=N2 |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3CCSC3=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3CCSC3=N2 |
129228-60-0 | |
Synonyms |
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methy lene)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.